molecular formula C32H29N3O3S B15098530 N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B15098530
M. Wt: 535.7 g/mol
InChI Key: BPMOFTPYTNOBON-UHFFFAOYSA-N
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Description

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound with a unique structure that includes a thiazole ring, a benzamide group, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the benzamide group and the aromatic substituents. Common reagents used in these reactions include thioamides, aromatic aldehydes, and amines. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit the activity of an enzyme involved in oxidative stress, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]acetamide
  • **N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]propionamide

Uniqueness

N-[(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C32H29N3O3S

Molecular Weight

535.7 g/mol

IUPAC Name

N-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C32H29N3O3S/c1-37-27-19-18-23(22-28(27)38-2)20-21-35-29(24-12-6-3-7-13-24)31(34-30(36)25-14-8-4-9-15-25)39-32(35)33-26-16-10-5-11-17-26/h3-19,22H,20-21H2,1-2H3,(H,34,36)

InChI Key

BPMOFTPYTNOBON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(SC2=NC3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5)OC

Origin of Product

United States

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